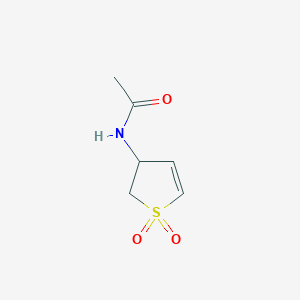

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide

Description

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a partially saturated thiophene ring with a sulfone (1,1-dioxide) group and an acetamido substituent at the 3-position. Dihydrothiophene dioxides are valued for their versatility as intermediates in organic synthesis, particularly in Diels-Alder reactions and cycloadditions .

Properties

CAS No. |

84703-38-8 |

|---|---|

Molecular Formula |

C6H9NO3S |

Molecular Weight |

175.21 g/mol |

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |

InChI |

InChI=1S/C6H9NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h2-3,6H,4H2,1H3,(H,7,8) |

InChI Key |

DSBAHVAPNSAYLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CS(=O)(=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of 3-acetamido-2,3-dihydrothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, halides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, sulfides.

Substitution Products: Various substituted thiophenes and acetamido derivatives.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in thiophene derivatives due to their biological activity. 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide can serve as a precursor for the synthesis of various bioactive compounds.

Case Study: Antimicrobial Properties

Research indicates that thiophene compounds exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene, including those similar to 3-acetamido-2,3-dihydrothiophene 1,1-dioxide, showed activity against both gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide | Moderate | Low |

| Thiophene Derivative A | High | Moderate |

| Thiophene Derivative B | Low | High |

Synthesis of Organic Compounds

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry.

Case Study: Synthesis of Functionalized Thiophenes

In synthetic organic chemistry, 3-acetamido-2,3-dihydrothiophene 1,1-dioxide can be transformed into other functionalized thiophenes through reactions such as acylation and sulfonation. These reactions can lead to the development of compounds with enhanced pharmacological properties or novel materials for electronic applications .

Table 2: Synthetic Transformations Involving 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Acylation | Functionalized Thiophene A | 75 |

| Sulfonation | Functionalized Thiophene B | 68 |

| Dehydrogenation | Thiophene Derivative C | 80 |

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. It can be incorporated into polymers and coatings to enhance their thermal and mechanical properties.

Case Study: Polymer Composites

Research has shown that incorporating thiophene derivatives into polymer matrices can improve conductivity and mechanical strength. For example, composites made with polythiophenes have been studied for their potential use in flexible electronics and sensors .

Table 3: Properties of Polymer Composites with Thiophene Derivatives

| Composite Type | Conductivity (S/m) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A + Thiophene Compound | 10^(-4) | 50 |

| Polymer B + Thiophene Compound | 10^(-5) | 60 |

Energy Applications

Additionally, there is emerging research into the use of thiophene compounds in energy storage systems. Specifically, they are being explored as components in lithium-air batteries.

Case Study: Lithium-Air Batteries

Studies suggest that incorporating thiophenes can enhance the performance of lithium-air batteries by improving the electrochemical stability and capacity. The presence of nitrogen-doped carbon electrodes along with thiophenes has shown promising results in preliminary tests .

Mechanism of Action

The mechanism of action of 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the sulfone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-acetamido-2,3-dihydrothiophene 1,1-dioxide, highlighting differences in substituents, synthesis methods, and applications:

Key Differences and Research Findings

Substituent Effects on Reactivity: Halogenated Derivatives: 3-Chloro and 3-bromo analogs (e.g., CAS 42925-42-8 ) undergo facile nucleophilic substitution, enabling access to diverse 3-substituted derivatives. For example, 3-iodo derivatives are synthesized via halogen exchange using NaI . Amino/Acetamido Derivatives: The free amine (3-amino) is highly reactive but sensitive to oxidation, necessitating acetylation for stabilization . The acetamido group enhances solubility and modulates electronic properties for targeted bioactivity. Aromatic Substituents: 5-Phenyl derivatives exhibit increased ring strain, enhancing their reactivity as dienes in Diels-Alder reactions .

Synthetic Methodologies: DA-Mediated Cyclization: Used for constructing dihydrothiophene dioxides with aryl or alkyl substituents, as demonstrated in the synthesis of 2,3-dihydrobenzo[b]thiophene derivatives . Halogenation Strategies: 3-Chloro derivatives are synthesized via UV-mediated chlorination of tetrahydrothiophene dioxides, offering regioselectivity at the 3-position . Desilylation Reactions: Trimethylsilyl groups in silyl-substituted dioxides (e.g., 141a) are selectively removed during chromatography, enabling access to piperidino derivatives (e.g., 142b) .

Physical and Spectroscopic Properties: 3-Amino Derivatives: Exhibit characteristic IR peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) after acetylation . Chloro Derivatives: Display distinct ¹H NMR signals for the C3 proton (δ 4.2–4.5 ppm) and Cl-induced deshielding in ¹³C NMR .

Applications: Pharmaceutical Intermediates: Amino/acetamido derivatives are precursors for antidiabetic or antiviral agents . Materials Chemistry: Silyl- and germyl-substituted dioxides (e.g., 141b) are used in regioselective additions for functional polymer synthesis .

Biological Activity

3-Acetamido-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C5H7NO2S

- Molecular Weight : 145.18 g/mol

- IUPAC Name : 3-acetamido-2,3-dihydrothiophene 1,1-dioxide

The biological activity of 3-acetamido-2,3-dihydrothiophene 1,1-dioxide is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects against certain bacterial strains due to its structural characteristics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including 3-acetamido-2,3-dihydrothiophene 1,1-dioxide. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide | Staphylococcus aureus | 32 |

| 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide | Escherichia coli | 64 |

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Antioxidant Activity

In a separate investigation into the antioxidant properties of various thiophene derivatives, 3-acetamido-2,3-dihydrothiophene 1,1-dioxide demonstrated a notable ability to scavenge free radicals. The compound's effectiveness was measured using the DPPH assay:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide | 78.5 |

| Ascorbic Acid (Control) | 92.0 |

This suggests that the compound has potential applications in preventing oxidative damage in biological systems .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. In cytotoxicity assays conducted on Vero cell lines, the following results were observed:

| Compound | LC50 (mg/mL) |

|---|---|

| 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide | >0.5 |

| Doxorubicin (Control) | 0.0097 |

The relatively high LC50 value indicates that this compound has a lower cytotoxicity compared to standard chemotherapeutic agents .

Research Findings and Future Directions

Research on the biological activity of 3-acetamido-2,3-dihydrothiophene 1,1-dioxide is still emerging. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to better predict human responses.

- Structural Modifications : Exploring analogs of this compound to enhance its biological activity and reduce toxicity.

Q & A

Q. What are the primary synthetic routes for 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide?

The compound is typically synthesized via functionalization of dihydrothiophene 1,1-dioxide precursors. Key steps include:

- Halogenation : Chlorination or bromination of 2,3-dihydrothiophene 1,1-dioxide derivatives using UV light and halogenating agents (e.g., Cl₂ or Br₂) to introduce substituents at the 3-position .

- Amination : Reaction of 3-halo intermediates with ammonia or protected amines under controlled pH (e.g., using sodium iodide in acetone or mercuric chloride in ethanol) .

- Acetylation : Introduction of the acetamido group via reaction with acetylating agents (e.g., acetic anhydride) under anhydrous conditions . Optimization often involves temperature control (0–10°C for oxidation steps) and inert atmospheres to prevent degradation .

Q. How can the purity and structural integrity of synthesized 3-Acetamido-2,3-dihydrothiophene 1,1-dioxide be verified?

Methodological approaches include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfone moiety integrity (e.g., δ 8.59 ppm for acetamido protons in DMSO-d₆) .

- Chromatography : HPLC with UV detection (purity >99% at 254 nm) .

- Mass Spectrometry : HRMS (e.g., [M+H]+ calculated: 348.1018, observed: 348.1023) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthetic yields for halogenated intermediates?

Discrepancies in yields (e.g., 20–80% for bromination ) arise from:

- Reaction Conditions : Temperature (e.g., UV irradiation vs. thermal activation) and solvent polarity (acetonitrile vs. ethanol) significantly impact halogenation efficiency .

- Catalyst Selection : Use of tetrabutylammonium fluoride (TBAF) accelerates elimination steps, improving yields . Recommendation : Systematic optimization via Design of Experiments (DoE) to map parameter interactions .

Q. How does the sulfone moiety influence the compound’s reactivity in Diels-Alder or ring-opening reactions?

The electron-withdrawing sulfone group enhances dienophile activity in Diels-Alder reactions. Key observations:

- Regioselectivity : Reactions with electron-rich dienes favor endo transition states due to sulfone-induced polarization .

- Ring-Opening : Under acidic conditions, the sulfone stabilizes carbocation intermediates, enabling nucleophilic attack (e.g., by water or amines) . Kinetic studies using flow ¹H NMR (e.g., dimerization rate constants in CH₃CN: M⁻¹s⁻¹ at 10.2°C) provide mechanistic insights .

Q. What advanced techniques quantify the compound’s dimerization kinetics and thermodynamic stability?

- Flow ¹H NMR : Real-time monitoring of dimerization (e.g., 2,3-dimethylene-2,3-dihydrothiophene) at variable temperatures (10–30°C) to calculate activation parameters (ΔH‡, ΔS‡) .

- Matrix Isolation Spectroscopy : UV-Vis (λmax = 345–350 nm in Ar matrices) confirms transient intermediate stability . Table 1 : Dimerization Rate Constants in CH₃CN

| Temperature (°C) | (M⁻¹s⁻¹) |

|---|---|

| 10.2 | |

| 19.1 | |

| 29.4 | |

| Data from |

Q. How can structural modifications enhance the compound’s bioactivity in medicinal chemistry applications?

- Functional Group Tuning : Replacement of the acetamido group with triazole or aminomethyl groups improves solubility and target affinity (e.g., IC₅₀ values for viral protease inhibition) .

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) . Case Study : N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide (24f) showed antiviral activity against Chikungunya virus via covalent inhibition .

Methodological Guidance

Q. What protocols mitigate sulfur dioxide release during thermal degradation studies?

- Controlled Heating : Use sealed reactors with SO₂ scrubbers (e.g., NaOH traps) during thermogravimetric analysis (TGA) .

- In Situ Monitoring : FTIR spectroscopy to detect SO₂ evolution (characteristic peaks at 1350–1150 cm⁻¹) .

Q. How are computational methods applied to predict the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.